4-Fluoro-3-methoxyphenylboronic acid
Overview
Description
4-Fluoro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methoxy group at the third position
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-methoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, affects the biochemical pathway of carbon–carbon bond formation . The reaction conditions are exceptionally mild and functional group tolerant, making it a preferred method for creating carbon–carbon bonds .
Pharmacokinetics
It’s worth noting that the compound’s success in the suzuki–miyaura coupling reaction is partly due to its stability and the relatively benign nature of organoboron reagents .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxyphenylboronic acid typically involves the borylation of 4-fluoro-3-methoxyphenyl halides. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of 4-fluoro-3-methoxyphenyl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different substituted phenylboronic acids.
Substitution: It participates in electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: 4-Fluoro-3-methoxyphenol or 4-fluoro-3-methoxyquinone.
Reduction: Various substituted phenylboronic acids.
Substitution: Compounds with different functional groups replacing the boronic acid moiety.
Scientific Research Applications
4-Fluoro-3-methoxyphenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Comparison with Similar Compounds
- 4-Chloro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 4-Fluoro-3-methoxyphenylboronic acid is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. Compared to 4-Chloro-3-methoxyphenylboronic acid, the fluorine substituent provides different reactivity and interaction profiles. Similarly, the position of the fluorine and methoxy groups in 3-Fluoro-4-methoxyphenylboronic acid alters its chemical behavior compared to this compound.
Properties
IUPAC Name |
(4-fluoro-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMSRVFSBMEOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659396 | |
Record name | (4-Fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854778-31-7 | |
Record name | 4-Fluoro-3-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854778-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methoxyphenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854778317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluoro-3-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluoro-3-methoxyphenylboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW899DDX6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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